茶氨酸

作用机制

茶氨酸通过与大脑中的神经递质相互作用来发挥其作用。 它能提高 γ-氨基丁酸 (GABA)、血清素和多巴胺的水平,这些物质与放松和改善情绪有关 . 茶氨酸还与谷氨酸竞争突触后受体,抑制其结合并防止神经毒性 . 此外,茶氨酸会影响谷氨酰胺转运蛋白,抑制谷氨酰胺向谷氨酸的转化,进一步促进其神经保护作用 .

类似化合物:

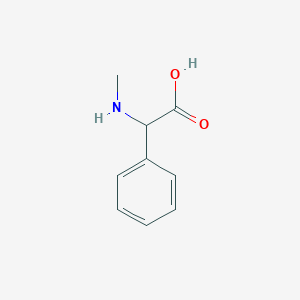

谷氨酸: 茶氨酸是谷氨酸的类似物,谷氨酸是一种参与大脑兴奋性信号传导的神经递质。

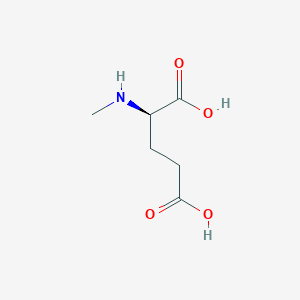

谷氨酰胺: 茶氨酸也类似于谷氨酰胺,谷氨酰胺是另一种参与各种代谢过程的氨基酸。

独特之处: 茶氨酸能够跨越血脑屏障,以及其对神经递质水平的独特影响,使其与其他类似化合物区分开来 . 与谷氨酸不同,谷氨酸过量会导致神经毒性,茶氨酸能提供神经保护并促进放松,不会引起嗜睡 .

科学研究应用

茶氨酸在科学研究中有着广泛的应用:

化学: 研究茶氨酸独特的化学性质及其作为合成其他化合物的先驱的潜力。

生物学: 研究重点是茶氨酸对神经递质水平的影响及其在促进放松和减轻压力中的作用.

生化分析

Biochemical Properties

L-Theanine plays a crucial role in various biochemical reactions. It is structurally similar to glutamate and glutamine, allowing it to interact with several enzymes and proteins. L-Theanine is known to modulate the levels of neurotransmitters such as gamma-aminobutyric acid (GABA), dopamine, and serotonin . It competes with glutamate for binding to glutamate receptors, thereby inhibiting excitatory neurotransmission and promoting relaxation . Additionally, L-Theanine affects the glutamine transporter and suppresses the conversion of glutamine to glutamate by glutaminase, contributing to its neuroprotective properties .

Cellular Effects

L-Theanine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. L-Theanine has been shown to enhance alpha wave activity in the brain, promoting relaxation without drowsiness . It also affects the CaMKKβ-AMPK signaling pathway, which plays a role in lipid metabolism and energy homeostasis . Furthermore, L-Theanine has been found to reduce oxidative stress and inflammation in cells, contributing to its protective effects on neuronal and hepatic cells .

Molecular Mechanism

The molecular mechanism of L-Theanine involves several pathways and interactions. L-Theanine raises inhibitory neurotransmitter levels and blocks the production of excitatory neurotransmitters, leading to neuroprotection and relaxation . It binds to glutamate receptors, preventing glutamate from exerting its excitotoxic effects . Additionally, L-Theanine modulates the activity of enzymes such as glutaminase and affects the expression of genes involved in neurotransmitter synthesis and degradation . These interactions contribute to the overall calming and neuroprotective effects of L-Theanine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Theanine have been studied over various time periods. L-Theanine is rapidly absorbed and reaches peak plasma concentrations within one hour . Studies have shown that L-Theanine supplementation for 28 days significantly reduces perceived stress and improves sleep quality in healthy adults . The compound’s stability and degradation have also been investigated, with findings indicating that L-Theanine remains stable under physiological conditions and exerts long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of L-Theanine vary with different dosages in animal models. Studies have demonstrated that L-Theanine exhibits a dose-dependent biphasic effect on gastric ulcers, delaying healing at higher doses (40 mg/kg) but accelerating healing at lower doses (10 mg/kg) . In addition, L-Theanine has been shown to reduce stress-related behaviors in cats and improve cognitive function in rodents . High doses of L-Theanine may lead to adverse effects, highlighting the importance of determining optimal dosages for therapeutic use .

Metabolic Pathways

L-Theanine is involved in several metabolic pathways, including glucose, lipid, and protein metabolism. It regulates these pathways via insulin and AMP-activated protein kinase (AMPK) signaling . L-Theanine increases hepatic and muscle glycogen content, enhances fatty acid β-oxidation, and modulates the expression of genes involved in lipid metabolism . These effects contribute to the overall metabolic benefits of L-Theanine, such as improved energy homeostasis and reduced lipid accumulation .

Transport and Distribution

L-Theanine is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the small intestine via a sodium-dependent cotransport mechanism and can cross the blood-brain barrier . Within cells, L-Theanine is transported by L-type amino acid transporters and accumulates in various tissues, including the brain and liver . This distribution pattern is essential for its physiological effects, particularly its impact on cognitive function and stress reduction .

Subcellular Localization

The subcellular localization of L-Theanine and its effects on activity and function have been studied in tea plants and other models. L-Theanine is primarily synthesized in the roots of tea plants and transported to the leaves, where it accumulates . In cellular models, L-Theanine has been localized to the mitochondria and peroxisomes, where it may play a role in energy metabolism and oxidative stress regulation .

准备方法

合成路线和反应条件: 茶氨酸可以通过多种方法合成。一种常见的方法是使用乙胺和 L-谷氨酸作为底物进行酶促合成。 该反应由 γ-谷氨酰胺甲酰胺合成酶在三磷酸腺苷 (ATP) 和镁、钾等金属离子的存在下催化 . 另一种方法涉及使用全细胞催化,其中完整的微生物细胞将底物转化为茶氨酸 .

工业生产方法: 茶氨酸的工业生产通常采用微生物发酵技术。例如,可以对大肠杆菌进行基因改造,使其表达茶氨酸合成所需的酶。 该方法涉及共表达 γ-谷氨酰胺甲酰胺合成酶、多磷酸激酶、丙氨酸转氨酶和丙氨酸脱羧酶等酶 . 发酵过程经过优化,以提高茶氨酸的产量,使其适合大规模生产。

化学反应分析

反应类型: 茶氨酸会发生各种化学反应,包括:

氧化: 茶氨酸可以被氧化成不同的衍生物,这些衍生物可能具有不同的生物活性。

还原: 还原反应可以改变茶氨酸的结构,可能改变其作用。

取代: 茶氨酸可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 可以根据所需的取代使用各种试剂。

主要产物: 由这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生具有潜在治疗益处的不同茶氨酸衍生物 .

相似化合物的比较

Glutamate: Theanine is an analog of glutamate, a neurotransmitter involved in excitatory signaling in the brain.

Glutamine: Theanine is also similar to glutamine, another amino acid involved in various metabolic processes.

Uniqueness: Theanine’s ability to cross the blood-brain barrier and its unique effects on neurotransmitter levels set it apart from other similar compounds . Unlike glutamate, which can be neurotoxic in excess, theanine provides neuroprotection and promotes relaxation without causing drowsiness .

属性

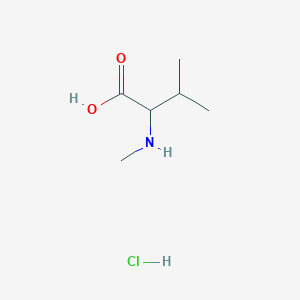

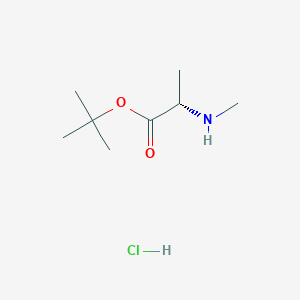

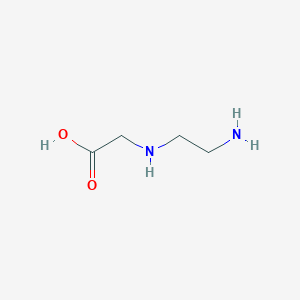

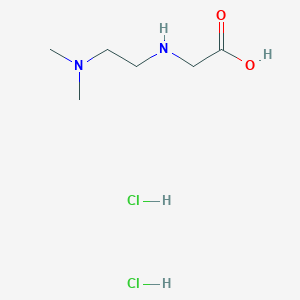

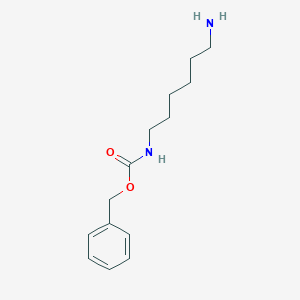

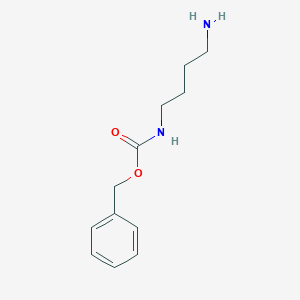

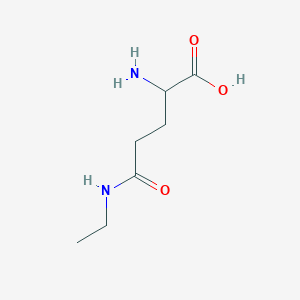

IUPAC Name |

(2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATAGRPVKZEWHA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184817 | |

| Record name | Theanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

214-216 °C | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 2.6 parts water at 0 °C; soluble in 1.8 parts water at 100 °C, Insoluble in ethanol and ether | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

L-theanine (N-ethyl-L-glutamine) or theanine is a major amino acid uniquely found in green tea. L-theanine has been historically reported as a relaxing agent, prompting scientific research on its pharmacology. Animal neurochemistry studies suggest that L-theanine increases brain serotonin, dopamine, GABA levels and has micromolar affinities for AMPA, Kainate and NMDA receptors. In addition has been shown to exert neuroprotective effects in animal models possibly through its antagonistic effects on group 1 metabotrophic glutamate receptors. Behavioural studies in animals suggest improvement in learning and memory. Overall, L-theanine displays a neuropharmacology suggestive of a possible neuroprotective and cognitive enhancing agent and warrants further investigation in animals and humans., In an investigation of the mechanisms of the neuroprotective effects of theanine (gamma-glutamylethylamide) in brain ischemia, inhibition by theanine of the binding of [(3)H](RS)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), [(3)H]kainate, and [(3)H](E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1-H-indole-2-carboxylic acid (MDL 105,519) to glutamate receptors was studied in terms of its possible inhibiting effects on the three receptor subtypes (AMPA, kainate, and NMDA glycine), with rat cortical neurons. Theanine bound the three receptors, but its IC50 of theanine was 80- to 30,000-fold less than that of L-glutamic acid., In this study, the inhibitory effect of L-theanine, an amino acid derivative of tea, on the rewarding effects of nicotine and its underlying mechanisms of action were studied. We found that L-theanine inhibited the rewarding effects of nicotine in a conditioned place preference (CPP) model of the mouse and reduced the excitatory status induced by nicotine in SH-SY5Y cells to the same extent as the nicotine receptor inhibitor dihydro-beta-erythroidine (DHbetaE). Further studies using high performance liquid chromatography, western blotting and immunofluorescence staining analyses showed that L-theanine significantly inhibited nicotine-induced tyrosine hydroxylase (TH) expression and dopamine production in the midbrain of mice. L-theanine treatment also reduced the upregulation of the a(4), beta(2) and a(7) nicotine acetylcholine receptor (nAChR) subunits induced by nicotine in mouse brain regions that related to the dopamine reward pathway, thus decreasing the number of cells that could react to nicotine. In addition, L-theanine treatment inhibited nicotine-induced c-Fos expression in the reward circuit related areas of the mouse brain. Knockdown of c-Fos by siRNA inhibited the excitatory status of cells but not the upregulation of TH induced by nicotine in SH-SY5Y cells. Overall, the present study showed that L-theanine reduced the nicotine-induced reward effects via inhibition of the nAChR-dopamine reward pathway. These results may offer new therapeutic strategies for treatment of tobacco addiction., L-theanine, previously shown to penetrate the blood-brain barrier through the leucine-preferring transport system, has been demonstrated to produce significant increases in serotonin and/or dopamine concentrations in the brain principally in the striatum, hypothalamus and hippocampus., For more Mechanism of Action (Complete) data for Theanine (9 total), please visit the HSDB record page. | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals from ethanol + water | |

CAS No. |

3081-61-6 | |

| Record name | L-Theanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3081-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Theanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THEANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8021PR16QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174.20, 217 - 218 °C | |

| Record name | Theanine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Theanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。